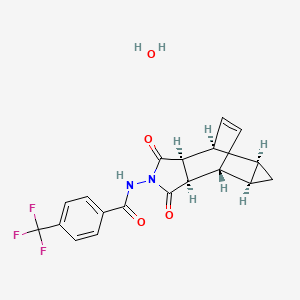

Tecovirimat monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1162664-19-8 |

|---|---|

Molecular Formula |

C19H17F3N2O4 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate |

InChI |

InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+; |

InChI Key |

QRHXYGPOQKLBJP-NPIFKJBVSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ST-246; ST 246; ST246; SIGA-246; SIGA246; SIGA 246; Tecovirimat; TPOXX. |

Origin of Product |

United States |

Foundational & Exploratory

tecovirimat monohydrate synthesis and discovery

An In-depth Technical Guide to the Discovery and Synthesis of Tecovirimat Monohydrate

Introduction

Tecovirimat, sold under the brand name Tpoxx®, is a first-in-class antiviral medication approved for the treatment of smallpox.[1] It is also indicated for mpox and cowpox in the European Union.[2] Developed as a critical component of biodefense preparedness against orthopoxviruses, its discovery and path to approval represent a significant milestone in the application of the U.S. Food and Drug Administration's (FDA) "Animal Rule".[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of tecovirimat began as part of a U.S. government biodefense initiative to develop countermeasures against smallpox, a highly virulent and transmissible disease that was eradicated in 1980 but remains a bioterrorism concern.[1][3][4]

Discovery: Tecovirimat (formerly ST-246) was identified in 2002 through a high-throughput screening of approximately 356,240 compounds for their ability to inhibit the cytopathic effects of orthopoxviruses.[5] The compound emerged as a promising candidate due to its potent antiviral efficacy, metabolic stability, and low toxicity.[6] Development was led by SIGA Technologies, in collaboration with the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) and the Biomedical Advanced Research and Development Authority (BARDA).[2][5]

Regulatory Pathway: Because conducting human efficacy trials for smallpox is unethical and not feasible, tecovirimat was developed under the FDA's Animal Efficacy Rule.[1][4][7] This rule allows for the approval of drugs for life-threatening conditions based on efficacy data from well-controlled animal studies when human trials are not possible.[4][8] The safety of tecovirimat was established through clinical trials in healthy human volunteers.[7][8]

Key Approvals:

-

U.S. FDA: Approved in July 2018 for the treatment of smallpox, making it the first drug approved for this indication.[2][3][5]

-

European Medicines Agency (EMA): Approved in January 2022 for the treatment of smallpox, mpox, and cowpox.[5][9]

-

Health Canada: Approved in December 2021 for the treatment of smallpox.[2][5]

References

- 1. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tecovirimat - Wikipedia [en.wikipedia.org]

- 3. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. siga.com [siga.com]

Tecovirimat Monohydrate: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the antiviral activity of tecovirimat monohydrate, a critical countermeasure against orthopoxvirus infections. It details the drug's mechanism of action, summarizes its spectrum of activity with quantitative data, and outlines typical experimental protocols for its evaluation.

Mechanism of Action

Tecovirimat is a potent and selective inhibitor of orthopoxvirus replication.[1][2] Its mechanism of action is unique among antiviral agents, as it does not target viral DNA replication or protein synthesis.[3] Instead, tecovirimat targets the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus and its homologs in other orthopoxviruses), which is essential for the formation of the extracellular enveloped virus (EEV).[1][3] The p37 protein is highly conserved across all members of the orthopoxvirus genus.[1][4]

The key steps in the viral egress pathway and tecovirimat's intervention are as follows:

-

Formation of Intracellular Mature Virions (IMV): After replication within the host cell cytoplasm, new virus particles assemble into IMVs. These are infectious but remain within the cell until lysis.[3][4]

-

Wrapping of IMV: For efficient cell-to-cell spread and dissemination within the host, IMVs must be wrapped in a double membrane derived from early endosomes or the trans-Golgi network. This process is mediated by the viral p37 protein.[4]

-

Formation of Intracellular Enveloped Virions (IEV): The wrapped IMV is now termed an IEV.[1]

-

Transport and Release: IEVs are transported to the cell periphery, fuse with the plasma membrane, and are released as EEVs, which are crucial for long-range dissemination of the virus.[3][4]

Tecovirimat acts as a "molecular glue," binding to the p37 protein and inducing its dimerization.[5] This action blocks the interaction of p37 with cellular components like Rab9 GTPase and TIP47, which are necessary for the membrane-wrapping process.[4][6] By inhibiting p37 function, tecovirimat prevents the formation of IEV and subsequent EEV, effectively trapping the virus inside the infected cell and halting its spread.[3][7]

Antiviral Spectrum of Activity

Tecovirimat demonstrates potent and broad-spectrum activity against members of the Orthopoxvirus genus. It has been shown to be effective in vitro against a wide range of orthopoxviruses, including variola virus (the causative agent of smallpox), monkeypox virus, vaccinia virus, cowpox virus, and ectromelia virus.[2][4] The drug is highly selective for orthopoxviruses and does not inhibit other classes of viruses, such as herpesviruses.[1]

The following table summarizes the in vitro efficacy of tecovirimat against various orthopoxviruses, presented as the 50% effective concentration (EC₅₀).

| Virus Species | Strain | Cell Line | EC₅₀ (µM) | Reference |

| Vaccinia Virus | NYCBH | Various | 0.009 | [2] |

| Variola Virus | Multiple Strains | Various | 0.01 - 0.07 | [2] |

| Monkeypox Virus | Clade IIb | Vero | 0.017 | [5] |

| Monkeypox Virus | 2022 Strain | Calu-3 | 0.00647 (6.47 nM) | [8] |

| Cowpox Virus | Brighton Red | Various | 0.050 | [2] |

| Cowpox Virus (cidofovir-resistant) | Brighton Red | Various | 0.030 | [2] |

Note: EC₅₀ values can vary depending on the viral strain, cell line used, and specific assay conditions.

Experimental Protocols: Plaque Reduction Assay

The antiviral activity of tecovirimat is commonly quantified using a plaque reduction assay. This method determines the concentration of the compound required to reduce the number of virus-induced plaques by 50% (PRNT₅₀).

Objective: To determine the concentration of tecovirimat that inhibits orthopoxvirus plaque formation in a cell monolayer.

Materials:

-

Confluent cell monolayers (e.g., Vero E6, BSC-40 cells) in 6-well plates.

-

Orthopoxvirus stock of a known titer.

-

This compound stock solution, serially diluted.

-

Cell culture medium (e.g., DMEM) with low serum concentration.

-

Overlay medium (e.g., containing methylcellulose or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Methodology:

-

Cell Seeding: Plate susceptible cells (e.g., Vero E6) into 6-well plates and incubate until they form a confluent monolayer.

-

Drug Preparation: Prepare serial dilutions of tecovirimat in a suitable cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers. Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Treatment: Remove the virus inoculum. Add the prepared dilutions of tecovirimat to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Overlay: After a brief incubation, add an overlay medium to each well. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fixation and Staining: After incubation, remove the overlay, fix the cells with a formalin solution, and then stain the cell monolayer with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) unstained and visible.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. The EC₅₀ is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

Resistance

While naturally occurring tecovirimat resistance is not known, it can develop under drug selection.[9] Resistance mutations have been identified in the F13L gene (or its homolog), which encodes the p37 protein.[1][10] These mutations can reduce the antiviral activity of tecovirimat.[9] The development of resistance has been observed in clinical settings, particularly in immunocompromised patients undergoing prolonged treatment.[7][10] Therefore, monitoring for potential resistance is a crucial aspect of the clinical use of tecovirimat.

References

- 1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tecovirimat? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tecovirimat - Wikipedia [en.wikipedia.org]

- 8. Antiviral Effects of Tecovirimat and Cellular Ultrastructural Changes in Human Bronchial Epithelial Cell Line Following Monkeypox Virus Infection [mdpi.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

Tecovirimat Monohydrate: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat is an antiviral drug that inhibits the activity of the orthopoxvirus VP37 protein, which is essential for the production of the enveloped virus form necessary for cell-to-cell spread. This document provides a comprehensive overview of the pharmacokinetics and metabolism of tecovirimat monohydrate, compiled from publicly available data.

Pharmacokinetics

The pharmacokinetic profile of tecovirimat has been characterized in healthy adult subjects following both oral and intravenous administration. Key pharmacokinetic parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Oral Tecovirimat in Healthy Adults

| Parameter | 200 mg (Fasted) | 600 mg (Fasted) | 600 mg (Fed) |

| Cmax (ng/mL) | 1,120 | 2,106 | 2,159 |

| AUCinf (ng·h/mL) | 10,627 | 20,879 | 28,791 |

| Tmax (h) | 4.0 | 6.0 | 4.0 |

| t1/2 (h) | 20.3 | 21.0 | 19.0 |

Data are presented as geometric mean values. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Fed state indicates administration with a moderate-fat meal.

Table 2: Steady-State Pharmacokinetics of Oral and Intravenous Tecovirimat in Healthy Adults

| Administration Route | Dose | Cmax (ng/mL) | AUC0-24hr (ng·h/mL) |

| Oral | 600 mg every 12 hours | 2,159 | 29,816 |

| Intravenous | 200 mg every 12 hours | 2,630 | 39,405 |

Data are presented as mean values at steady-state. Cmax: Maximum plasma concentration; AUC0-24hr: Area under the plasma concentration-time curve over a 24-hour dosing interval.

Table 3: Physicochemical and Pharmacokinetic Properties of Tecovirimat

| Property | Value |

| Bioavailability (Oral) | 48% (fasted), increased by 39% with a moderate-fat meal[1] |

| Protein Binding | 77-82% |

| Volume of Distribution (Vd) | 1030 L (Oral, 600 mg), 383 L (IV, 200 mg)[2][3] |

| Clearance (CL) | 31 L/h (Oral, 600 mg), 13 L/h (IV, 200 mg)[2][3] |

| Blood-to-Plasma Ratio | 0.62 - 0.90[2] |

Experimental Protocols

Detailed experimental protocols from pivotal clinical trials are not fully publicly available. However, based on published literature and clinical trial summaries, the following methodologies are representative of the studies conducted to elucidate the pharmacokinetics of tecovirimat.

Oral Administration Study (Representative Protocol)

A typical study to assess the pharmacokinetics of orally administered tecovirimat would follow a design similar to the following:

-

Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers. For food-effect studies, a randomized crossover design is employed where subjects receive the drug under both fasted and fed conditions.

-

Dosing: Subjects receive a single oral dose of tecovirimat (e.g., 600 mg) or multiple doses to achieve steady-state (e.g., 600 mg every 12 hours for 14 days). For fed conditions, the dose is administered after a standardized moderate-fat meal (e.g., approximately 600 kcal, 25 g fat).

-

Sample Collection: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for a single-dose study). Plasma is separated by centrifugation and stored at -20°C or below until analysis.

-

Analytical Method: Plasma concentrations of tecovirimat and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Intravenous Administration Study (Representative Protocol)

For intravenous administration, the protocol would be adapted as follows:

-

Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers.

-

Dosing: Tecovirimat is administered as an intravenous infusion over a specified period (e.g., 200 mg infused over 6 hours).

-

Sample Collection: Blood sampling follows a similar schedule as the oral studies, with frequent sampling during and after the infusion period to characterize the distribution and elimination phases accurately.

Mass Balance Study (SIGA-246-009)

-

Objective: To determine the absorption, metabolism, and excretion of tecovirimat.

-

Methodology: A single oral dose of [14C]-labeled tecovirimat was administered to healthy male subjects. Urine, feces, and blood were collected at regular intervals and analyzed for total radioactivity and the profile of tecovirimat and its metabolites.

Bioanalytical Method: LC-MS/MS

-

Sample Preparation: Protein precipitation is a common method for extracting tecovirimat from plasma. An organic solvent (e.g., methanol or acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate tecovirimat and its metabolites from endogenous plasma components. A C18 column is typically employed with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for tecovirimat and its metabolites to ensure selectivity and sensitivity.

Metabolism

Tecovirimat is eliminated from the body through multiple pathways, with metabolism playing a significant role.

Metabolic Pathways

The primary routes of tecovirimat metabolism are:

-

Hydrolysis: The amide bond in tecovirimat is susceptible to hydrolysis, leading to the formation of metabolites.

-

Glucuronidation: Tecovirimat and its metabolites can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A4. This conjugation increases the water solubility of the compounds, facilitating their renal excretion.

Major Metabolites

Three major, pharmacologically inactive metabolites have been identified:

-

M4: N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine

-

M5: 3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene

-

TFMBA: 4-(trifluoromethyl)benzoic acid

Following a single oral dose of radiolabeled tecovirimat, approximately 73% of the dose was recovered in urine, primarily as glucuronidated metabolites, and 23% was recovered in feces, mostly as the unchanged parent drug. In urine, the primary tecovirimat glucuronide conjugate and the M4 glucuronide conjugate were the most abundant components.

Visualizations

Metabolism of Tecovirimat

Caption: Metabolic pathways of tecovirimat.

Experimental Workflow for Oral Pharmacokinetic Study

Caption: A typical experimental workflow for an oral pharmacokinetic study.

Drug Interactions

Tecovirimat is a weak inducer of cytochrome P450 (CYP) 3A4 and a weak inhibitor of CYP2C8 and CYP2C19. Co-administration with drugs that are sensitive substrates of these enzymes may result in altered exposures and potential changes in efficacy or safety.

Conclusion

Tecovirimat exhibits predictable pharmacokinetic properties with oral and intravenous administration. It is readily absorbed, moderately bound to plasma proteins, and extensively metabolized through hydrolysis and glucuronidation. The well-characterized pharmacokinetic and metabolic profile of tecovirimat is essential for informing appropriate dosing regimens and understanding potential drug-drug interactions, thereby supporting its safe and effective use in the target patient populations.

References

Tecovirimat Monohydrate for Vaccinia Virus Studies: A Technical Guide

Introduction

Tecovirimat, sold under the brand name TPOXX®, is a first-in-class antiviral agent specifically developed for the treatment of infections caused by orthopoxviruses, a genus that includes variola virus (the causative agent of smallpox), monkeypox virus, cowpox virus, and vaccinia virus.[1][2][3][4] The drug was approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in 2018, primarily based on efficacy data from animal studies under the "Animal Rule."[3][5][6] Its development represents a critical advancement in biodefense preparedness.[5] For researchers, tecovirimat serves as a highly specific tool to investigate the lifecycle of vaccinia virus, particularly the mechanisms of viral dissemination. This guide provides an in-depth technical overview of tecovirimat monohydrate, its mechanism of action, relevant quantitative data, and experimental protocols for its use in vaccinia virus research. The approved oral formulation utilizes the crystalline Form I of this compound due to its thermodynamic stability.[7]

Mechanism of Action

Tecovirimat exerts its antiviral effect by targeting the highly conserved orthopoxvirus protein VP37.[7][8][9] This protein, encoded by the F13L gene in vaccinia virus, is an essential component for the formation of the extracellular virus.[9][10][11]

The replication cycle of vaccinia virus produces two main types of infectious virions:

-

Intracellular Mature Virus (IMV): These particles remain within the cytoplasm of the infected cell until cell lysis.[2]

-

Extracellular Enveloped Virus (EEV): This form is crucial for efficient cell-to-cell spread and long-range dissemination within a host.[5]

The formation of EEV requires the wrapping of IMV particles with a double membrane derived from the trans-Golgi network or early endosomes.[2][5][9] The VP37 protein is a critical mediator of this wrapping process.[5][8][9] Tecovirimat specifically inhibits the function of VP37, preventing the envelopment of IMV and thus blocking the production of EEV.[6][10][12] This action does not significantly affect the formation of intracellular mature virus but effectively halts the spread of the virus from cell to cell.[7][13]

Quantitative Data

In Vitro Antiviral Activity

Tecovirimat demonstrates potent activity against a wide range of orthopoxviruses. The 50% effective concentration (EC₅₀) is the concentration of the drug that inhibits the viral effect (e.g., plaque formation or cytopathic effect) by 50%.

| Orthopoxvirus | Strain(s) | EC₅₀ (µM) | Reference(s) |

| Vaccinia Virus | Not specified | 0.009 | [7] |

| Vaccinia Virus | Copenhagen | 0.01 | [14] |

| Variola Virus | Not specified | 0.016 - 0.067 | [7] |

| Monkeypox Virus | Not specified | 0.014 - 0.039 | [7] |

| Cowpox Virus | Not specified | 0.48 | [14] |

| Ectromelia Virus | Not specified | 0.05 | [14] |

| Rabbitpox Virus | Not specified | 0.015 | [7] |

Pharmacokinetic Properties (Human Data)

The pharmacokinetics of tecovirimat have been primarily studied in healthy adult volunteers. Oral administration with a fatty meal is crucial as it significantly increases bioavailability.

| Parameter | Value | Conditions | Reference(s) |

| Tmax (Time to Peak Concentration) | 4 to 6 hours | Oral, with food | [15] |

| Protein Binding | 77.3% - 82.2% | Human plasma | [15][16] |

| Effect of Food | ~40% higher bioavailability | Administered with a moderate-fat meal vs. fasted state | [16] |

| Metabolism | Major: HydrolysisMinor: Glucuronidation (UGT1A1, UGT1A4) | Not a substrate for CYP450 enzymes | [16] |

| Excretion | Primarily renal | - | [16] |

| Recommended Adult Dose | 600 mg twice daily | 14-day course | [7][12] |

Tecovirimat Resistance Mutations

Resistance to tecovirimat is associated with mutations in the F13L gene, which encodes the target protein VP37.[17][18] These mutations can emerge under selective pressure during prolonged treatment, especially in immunocompromised patients.[1][18][19]

| Mutation in VP37 | Observed in Virus | Fold Change in EC₅₀ (approx.) | Reference(s) |

| H238Q | Monkeypox Virus | Not specified | [17][20] |

| P243S | Monkeypox Virus | Not specified | [17][20] |

| N267D | Monkeypox Virus | Not specified | [17][20] |

| N267del | Monkeypox Virus | 85 to 230-fold | [21] |

| A288P | Monkeypox Virus | Not specified | [17][20] |

| A290V | Monkeypox Virus | Not specified | [17][20] |

| T289A | Monkeypox Virus | Up to 8-fold | [18] |

| D294V | Monkeypox Virus | Not specified | [17][20] |

| A295E | Monkeypox Virus | Not specified | [17][20] |

| I372N | Monkeypox Virus | Not specified | [17][20] |

Experimental Protocols

Plaque Reduction Assay

This is the standard method for determining the in vitro antiviral activity of a compound against vaccinia virus.

Methodology:

-

Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., Vero, BSC-1, or 143B cells) in 6-well or 12-well plates.[22][23] For a 12-well plate, a density of 2.5 x 10⁵ cells/well is typical.[23] Incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate infection medium (e.g., DMEM with 2% FBS).

-

Virus Infection: Infect the cell monolayers with a dilution of vaccinia virus calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Treatment: After a virus adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the medium containing the different concentrations of tecovirimat.

-

Overlay: Add an overlay medium (e.g., containing 1% agarose or methylcellulose) to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible.[23]

-

Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of tecovirimat that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay is used to quantify the effect of tecovirimat on the production of infectious intracellular and extracellular virus particles.

Methodology:

-

Infection and Treatment: Infect cell monolayers with vaccinia virus at a defined multiplicity of infection (MOI) in the presence of varying concentrations of tecovirimat or a vehicle control.

-

Incubation: Allow a single cycle of viral replication to proceed (e.g., 24 hours).

-

Fractionation:

-

Extracellular Virus: Collect the culture supernatant.

-

Intracellular Virus: Wash the cell monolayer with PBS to remove any remaining extracellular virus. Then, lyse the cells (e.g., by freeze-thawing or sonication) to release the intracellular virions.

-

-

Titration: Quantify the amount of infectious virus in both the supernatant (extracellular) and cell lysate (intracellular) fractions using a standard plaque assay.

-

Analysis: Compare the viral titers from tecovirimat-treated samples to the control. The results are expected to show a significant, dose-dependent reduction in the extracellular virus yield with little to no effect on the intracellular virus yield.[7][13]

Logical Relationship: Drug Target and Viral Egress

The relationship between tecovirimat, its target VP37, and the viral life cycle is a clear cause-and-effect chain. The presence of a functional VP37 protein is a prerequisite for the formation of EEV, which is necessary for viral spread. Tecovirimat's intervention directly breaks this chain.

Conclusion

This compound is a powerful and specific inhibitor of orthopoxvirus replication, making it an invaluable tool for studying the vaccinia virus life cycle. Its targeted mechanism of action against the VP37 protein allows researchers to precisely dissect the process of EEV formation and its role in viral pathogenesis. By using the standardized protocols outlined in this guide, scientists can effectively quantify the antiviral activity of tecovirimat, investigate mechanisms of resistance, and further elucidate the complex biology of vaccinia virus dissemination.

References

- 1. Tecovirimat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tecovirimat | MedPath [trial.medpath.com]

- 5. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the regulatory approval of tecovirimat intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future tecovirimat development potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the VP37 pocket of monkeypox virus as a promising target for pan-orthopoxvirus inhibitors through virtual screening and antiviral assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cda-amc.ca [cda-amc.ca]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. iris.unito.it [iris.unito.it]

- 17. journals.asm.org [journals.asm.org]

- 18. Tecovirimat Resistance in Mpox Patients, United States, 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medrxiv.org [medrxiv.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Community spread of a human monkeypox virus variant with a tecovirimat resistance-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mednexus.org [mednexus.org]

Methodological & Application

Application Notes and Protocols for Tecovirimat Monohydrate Animal Model Studies

Introduction

Tecovirimat (TPOXX®) is an antiviral drug specifically developed to treat orthopoxvirus infections, including smallpox.[1][2] Its approval by the U.S. Food and Drug Administration (FDA) for smallpox was granted under the "Animal Rule," a regulatory pathway for drugs intended to treat life-threatening conditions where human efficacy trials are not ethical or feasible.[1][3] Consequently, the efficacy of tecovirimat was established through extensive, well-controlled animal studies.[1][4][5] These application notes provide a detailed overview of the study designs, experimental protocols, and key data from the pivotal animal models used to demonstrate the efficacy of tecovirimat.

Mechanism of Action

Tecovirimat targets the orthopoxvirus VP37 protein (encoded by the F13L gene in vaccinia virus), which is highly conserved across the virus family.[2][6] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-range dissemination within the host.[6] By inhibiting VP37, tecovirimat blocks the virus from leaving infected cells, thereby halting the spread of the infection and allowing the host's immune system to clear the virus.[4]

Caption: Tecovirimat's mechanism of action, inhibiting the VP37 protein to block viral egress.

Pivotal Animal Efficacy Models

The efficacy of tecovirimat was established in two primary lethal challenge models: non-human primates (NHPs) infected with monkeypox virus and rabbits infected with rabbitpox virus.[7][8][9] Mouse models infected with ectromelia virus (mousepox) were also used in initial and supporting studies.[3][10]

Non-Human Primate (NHP) Model: Cynomolgus Macaques

This model is considered highly relevant for evaluating countermeasures against smallpox.[7][11]

Experimental Protocol:

-

Animal Model: Healthy, adult cynomolgus macaques (crab-eating macaques, Macaca fascicularis).[1]

-

Challenge Agent: A lethal intravenous (IV) dose of monkeypox virus (MPXV), Zaire 1979 strain, or Variola virus.[1][11] A typical challenge dose for Variola virus was 1 x 10⁸ Plaque Forming Units (PFU).[11]

-

Treatment Initiation: Treatment is initiated post-exposure, typically 4 to 6 days after the viral challenge, once clinical signs of infection (e.g., pock lesions) are apparent in all animals.[1][8]

-

Dosing Regimen:

-

Drug: Tecovirimat monohydrate administered orally (e.g., via gavage or in hydrated monkey chow to ensure a "fed" state for optimal absorption).[8][11]

-

Dosage: Doses ranging from 3 mg/kg to 20 mg/kg were evaluated.[1] The pivotal studies established an efficacious dose of 10 mg/kg/day.[12]

-

Control Group: A placebo-treated control group is run concurrently.[11]

-

-

Endpoints & Monitoring:

Quantitative Data Summary: NHP Studies

| Parameter | Placebo Control | Tecovirimat (3 mg/kg) | Tecovirimat (10 mg/kg) | Tecovirimat (20 mg/kg) | Citation |

| Survival Rate (MPXV) | 0% | 80% | 100% | 100% | [1] |

| Survival Rate (VARV) | 50% | N/A | 100% | N/A | [11] |

| Lesion Count | High | N/A | Dramatically Reduced | N/A | [11] |

| Viremia (DNA copies/mL) | High | N/A | Dramatically Reduced | N/A | [11] |

Pharmacokinetic Data: NHP vs. Human

| Parameter (Steady State) | NHP (10 mg/kg/day) | Human (600 mg twice daily) | Citation |

| Cmax (ng/mL) | 1,444 | 2,209 | [12] |

| Cmin (ng/mL) | 169 | 690 | [12] |

| Cavg (ng/mL) | 598 | 1,270 | [12] |

| AUC₀₋₂₄hr (ng·hr/mL) | 14,352 | 30,632 | [12] |

The NHP model was determined to be the more conservative model for estimating required drug exposure in humans. The selected human dose provides exposures well in excess of the effective exposures in NHPs.[12]

Rabbit Model: New Zealand White Rabbits

This model was used as a second pivotal model to support the efficacy data from the NHP studies.[3][13]

Experimental Protocol:

-

Animal Model: New Zealand white rabbits.[1]

-

Challenge Agent: A lethal intradermal (ID) dose of rabbitpox virus (RPXV) Utrecht strain.[1][8]

-

Treatment Initiation: Treatment is initiated on Day 4 post-challenge, after the onset of fever and viremia.[8][13]

-

Dosing Regimen:

-

Endpoints & Monitoring:

Quantitative Data Summary: Rabbit Studies

| Parameter | Placebo Control | Tecovirimat (≥20 mg/kg/day) | Citation |

| Survival Rate | 0% | >90% | [8][13] |

| Fever & Clinical Signs | Severe | Significantly Reduced | [8] |

| Blood RPXV Levels | High | Significantly Reduced | [8] |

Mouse Model: Ectromelia Virus (Mousepox)

Mouse models are valuable for initial efficacy testing and for studying the interplay between the drug and the host immune response.[3][10] The intranasal challenge model in BALB/c mice is often used as it mimics the respiratory route of smallpox infection.[14]

Experimental Protocol:

-

Animal Model: Immunocompetent mouse strains (e.g., BALB/c) or immunodeficient mice.[3][14]

-

Challenge Agent: A lethal intranasal (IN) or aerosol dose of ectromelia virus (ECTV).[3][14][15]

-

Treatment Initiation: Can be prophylactic (before challenge) or therapeutic (after challenge). Therapeutic studies often initiate treatment up to 2-6 days post-infection.[15]

-

Dosing Regimen:

-

Drug: Tecovirimat administered orally (gavage).

-

Dosage: Varies by study.

-

Duration: Typically 14 days.

-

-

Endpoints & Monitoring:

Quantitative Data Summary: Mouse Study Example

| Parameter | Placebo Control | Tecovirimat-Treated | NIOCH-14 (analogue) | Citation |

| Survival (Treatment up to day 2 PI) | 0% | 100% | 100% | [15] |

| Survival (Treatment delayed to day 6 PI) | 0% | 60% | 60% | [15] |

| Viral Titers in Lungs | High | Significantly Reduced | Significantly Reduced | [15] |

General Experimental Workflow & Regulatory Pathway

The development of tecovirimat followed a specific pathway guided by the FDA's Animal Rule, which necessitates a different workflow than standard drug development.

References

- 1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of smallpox approved tecovirimat (Tpoxx) drug against Monkeypox: current update and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. siga.com [siga.com]

- 5. tandfonline.com [tandfonline.com]

- 6. bioscmed.com [bioscmed.com]

- 7. Overview of the regulatory approval of tecovirimat intravenous formulation for treatment of smallpox: potential impact on smallpox outbreak response capabilities, and future tecovirimat development potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy of Tecovirimat (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral Tecovirimat for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. mdpi.com [mdpi.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols: Tecovirimat Monohydrate for In Vivo Imaging of Viral Spread

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a potent antiviral drug approved for the treatment of smallpox and other orthopoxvirus infections.[1][2] Its mechanism of action makes it a valuable tool for studying viral pathogenesis and the efficacy of antiviral therapies. Tecovirimat specifically targets the orthopoxvirus VP37 protein, which is encoded by the F13L gene.[1] This protein is essential for the formation of a second membrane around the intracellular mature virions (IMVs) to form extracellular enveloped virions (EEVs). By inhibiting VP37, tecovirimat effectively blocks the virus's ability to spread from cell to cell, thereby limiting the infection.[1][2][3]

The use of tecovirimat monohydrate in conjunction with in vivo imaging techniques, such as bioluminescence imaging (BLI) and fluorescence imaging (FI), offers a powerful, non-invasive method to visualize and quantify the inhibition of viral dissemination in real-time within a living organism.[4][5][6][7] This approach typically involves the use of recombinant orthopoxviruses engineered to express reporter genes like luciferase or fluorescent proteins.[4] As the virus replicates and spreads, the reporter protein is expressed, generating a detectable signal. By administering tecovirimat and monitoring the signal intensity over time compared to a control group, researchers can directly observe and measure the drug's impact on viral spread.

These application notes provide an overview of the signaling pathway affected by tecovirimat, quantitative data on its efficacy, and detailed protocols for conducting in vivo imaging studies to assess its impact on viral spread.

Signaling Pathway and Mechanism of Action

Tecovirimat's mechanism of action is highly specific to the viral egress pathway. It does not inhibit viral replication within the host cell but rather prevents the subsequent spread to neighboring cells. The drug acts as a molecular glue, promoting the dimerization of the F13 phospholipase (VP37), which in turn blocks the wrapping of mature virions and their release from the cell.[3][8][9][10]

Caption: Mechanism of Tecovirimat Action.

Data Presentation

Table 1: In Vitro Efficacy of Tecovirimat Against Orthopoxviruses

| Virus Isolate | Cell Line | IC50 (nM) | EC50 (nM) | Reference |

| Monkeypox Virus (MPXV) Clade IIb (Isolate 221) | BSC-40 | 5.6 ± 0.32 | - | [2] |

| Monkeypox Virus (MPXV) Clade IIb (Isolate 450) | BSC-40 | 7.2 ± 0.40 | - | [2] |

| Monkeypox Virus (MPXV) Clade IIb | Vero | - | 17 | [11] |

| Monkeypox Virus (MPXV) 2022 Isolate | Vero | 6.47 | - | [12] |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values demonstrate potent inhibition of viral activity at nanomolar concentrations.

Table 2: In Vivo Viral Titer Reduction with Tecovirimat Treatment

This table presents data from a study where CAST/EiJ mice were infected intranasally with a 2022 Monkeypox virus isolate and treated with oral tecovirimat. Viral titers were measured from lung homogenates.

| Treatment Group | Day Post-Infection | Mean Viral Titer (PFU/g) | Log Reduction vs. Vehicle | Reference |

| Vehicle Control | 7 | ~1 x 10^7 | - | [13] |

| Tecovirimat (10 mg/kg/day) | 7 | ~1 x 10^4 | 3.0 | [13] |

| Vehicle Control | 14 | ~1 x 10^5 | - | [13] |

| Tecovirimat (10 mg/kg/day) | 14 | Undetectable | > 5.0 | [13] |

This data demonstrates that daily oral tecovirimat treatment markedly reduces viral titers in the lungs of infected mice.[13] In vivo imaging would be expected to show a corresponding decrease in bioluminescent or fluorescent signal in the thoracic region.

Experimental Protocols

The following is a representative protocol for an in vivo bioluminescence imaging study to evaluate the efficacy of this compound against a recombinant vaccinia virus expressing luciferase (vFire) in a mouse model. This protocol is synthesized from established methodologies for in vivo orthopoxvirus imaging.[4][5]

Materials

-

Animal Model: 6-8 week old female BALB/c mice.

-

Virus: Recombinant Western Reserve (WR) strain of vaccinia virus expressing firefly luciferase (e.g., WRvFire).

-

Drug: this compound, formulated for oral gavage.

-

Substrate: D-luciferin potassium salt, dissolved in sterile PBS (15 mg/mL).

-

Anesthesia: Isoflurane or injectable anesthetic cocktail (e.g., ketamine/xylazine).

-

Equipment: In vivo imaging system (IVIS) or similar, oral gavage needles, standard animal housing and handling equipment.

Experimental Procedure

-

Animal Acclimation and Grouping:

-

Acclimate mice for at least 7 days before the experiment.

-

Randomly assign mice to two groups: Vehicle Control and Tecovirimat Treatment (n=5-10 per group).

-

-

Virus Infection:

-

Anesthetize mice using isoflurane.

-

Infect mice intranasally with a lethal or sub-lethal dose of WRvFire (e.g., 10^5 Plaque Forming Units (PFU) in 10-20 µL of sterile PBS).

-

-

Drug Administration:

-

Prepare tecovirimat suspension for oral gavage according to desired dosage (e.g., 10-100 mg/kg). The recommended human dose is 600 mg twice daily.[14]

-

Beginning 24 hours post-infection, administer tecovirimat or vehicle control orally once daily for the duration of the study (typically 7-14 days).

-

-

In Vivo Bioluminescence Imaging:

-

At designated time points (e.g., days 1, 3, 5, 7 post-infection), anesthetize the mice.

-

Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.

-

Wait 10-15 minutes for substrate distribution.

-

Place the anesthetized mouse in the imaging chamber of the IVIS.

-

Acquire bioluminescent images. Typical exposure times range from 1 to 5 minutes, depending on signal intensity.

-

Use imaging software to define regions of interest (ROIs) (e.g., whole body, thoracic region, specific organs) and quantify the photon flux (photons/second/cm²/steradian).

-

-

Data Analysis:

-

Compare the mean photon flux from the ROIs between the tecovirimat-treated and vehicle control groups at each time point.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

-

Correlate imaging data with other endpoints such as weight loss, clinical signs of disease, and survival.

-

-

(Optional) Ex Vivo Imaging:

-

At the end of the study, euthanize mice and harvest organs of interest (lungs, liver, spleen, brain).

-

Incubate organs in D-luciferin solution and perform ex vivo imaging to confirm the location of the viral signal.

-

Experimental Workflow

The following diagram outlines the logical workflow for conducting an in vivo imaging study to assess the efficacy of tecovirimat.

Caption: Workflow for In Vivo Imaging of Tecovirimat Efficacy.

References

- 1. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioluminescence imaging of vaccinia virus: effects of interferon on viral replication and spread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Bioluminescence Imaging to the Prediction of Lethality in Vaccinia Virus-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Imaging-Driven Approaches to Study Virus Dissemination and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of In Vivo Imaging in the Evaluation of the Pathophysiology of Viral and Bacterial Infections and in Development of Countermeasures to BSL3/4 Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols: In Vitro Combination of Tecovirimat Monohydrate with Other Antivirals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tecovirimat, an inhibitor of the orthopoxvirus VP37 protein (encoded by the F13L gene), is a critical antiviral for the treatment of infections such as smallpox and mpox.[1][2] It functions by blocking the formation of the extracellular enveloped virus, thereby preventing cell-to-cell spread and long-range dissemination within the host.[2][3][4] Given the potential for antiviral resistance and the desire to enhance therapeutic efficacy, particularly in severe cases or immunocompromised individuals, the combination of tecovirimat with other antiviral agents is an area of active investigation.[5][6][7] These application notes provide a summary of in vitro data for tecovirimat in combination with other antivirals and detailed protocols for relevant assays.

Data Presentation

The following tables summarize the in vitro efficacy of tecovirimat alone and in combination with other antiviral agents against various orthopoxviruses.

Table 1: In Vitro Antiviral Activity of Tecovirimat and Cidofovir Against Monkeypox Virus (MPXV)

| Antiviral Agent | Virus Isolate | Cell Line | IC50 |

| Tecovirimat | MPXV/France/IRBA2211i/2022 (Lineage B.1) | Vero | 12.7 nM |

| Cidofovir | MPXV/France/IRBA2211i/2022 (Lineage B.1) | Vero | 30 µM |

Source: Adapted from in vitro studies on the 2022 MPXV strain.[8]

Table 2: Synergistic Antiviral Activity of Tecovirimat in Combination with Brincidofovir (CMX001)

| Virus | Combination | In Vitro Effect |

| Vaccinia Virus | Tecovirimat + Brincidofovir | Highly Synergistic |

| Cowpox Virus | Tecovirimat + Brincidofovir | Highly Synergistic |

Source: These findings suggest that the combination of tecovirimat and brincidofovir may offer superior efficacy in vivo.[9] In cell culture experiments with cowpox and vaccinia virus, the addition of tecovirimat reduced the EC50 values of brincidofovir.[4]

Table 3: Synergistic Antiviral Activity of Tecovirimat with Host-Targeted Antivirals against Vaccinia Virus (VACV)

| Combination | In Vitro Effect |

| Tecovirimat + Mycophenolate Mofetil (MMF) | Potent Synergistic Effect |

| Tecovirimat + IMP-1088 (N-myristoyltransferase inhibitor) | Potent Synergistic Effect |

| Tecovirimat + MMF + IMP-1088 | Strong Synergistic Antiviral Effect |

Source: Combination therapy of direct-acting (tecovirimat) and host-targeted antivirals is a promising approach to treat mpox and prevent the emergence of resistant variants.[7][10][11]

Signaling Pathways and Mechanisms of Action

Tecovirimat acts as a molecular glue, inducing the dimerization of the F13 phospholipase, which is essential for the formation of wrapped virions.[12][13] Resistance to tecovirimat is often associated with mutations in the F13 protein that prevent this drug-induced dimerization.[12] In contrast, cidofovir and its oral prodrug brincidofovir are inhibitors of the viral DNA polymerase, targeting a different stage of the viral life cycle.[4][12] Host-targeted antivirals like mycophenolate mofetil (MMF) and IMP-1088 inhibit cellular enzymes (IMPDH and N-myristoyltransferase, respectively) that the virus hijacks for its replication.[7][10] The distinct mechanisms of action provide a strong rationale for combination therapy to achieve synergistic effects and reduce the likelihood of drug resistance.[5][14]

Caption: Mechanisms of action for different classes of antivirals against orthopoxviruses.

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA) for Antiviral Susceptibility Testing

This protocol is adapted from methodologies used to assess the in vitro efficacy of antivirals against mpox virus.[8]

Materials:

-

Vero cells (or other susceptible cell line)

-

6-well plates

-

Monkeypox virus (MPXV) stock of known titer

-

Tecovirimat monohydrate and other antiviral agents

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Calf Serum (FCS)

-

Overlay medium (e.g., DMEM with 1.6% carboxymethylcellulose and 2% FCS)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density of 1.5 x 10^6 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Virus Infection: Aspirate the culture medium and infect the cell monolayers with MPXV to obtain 50-100 plaque-forming units (PFU) per well.

-

Virus Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Drug Application: Prepare serial dilutions of tecovirimat and the other antiviral(s) in DMEM with 2% FCS. After the adsorption period, remove the inoculum and replace it with the medium containing the appropriate drug concentrations. For combination studies, add the drugs in a checkerboard format.

-

Overlay: After 1 hour of incubation with the drugs at 37°C, aspirate the medium and overlay the cells with 1.6% carboxymethylcellulose in DMEM with 2% FCS.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

-

Staining and Plaque Counting: Aspirate the overlay medium and stain the cells with crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Caption: Workflow for determining the in vitro antiviral activity using a plaque reduction assay.

Cytotoxicity Assay

Materials:

-

Vero cells (or other relevant cell line)

-

96-well plates

-

This compound and other antiviral agents

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or DAPI)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Drug Application: Add serial dilutions of the antiviral compounds to the wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/IC50.

Synergy Analysis

For combination studies, a checkerboard titration method should be employed.

Procedure:

-

Prepare serial dilutions of tecovirimat (Drug A) and the second antiviral (Drug B).

-

In a 96-well or 6-well plate, add Drug A at different concentrations along the x-axis and Drug B at different concentrations along the y-axis.

-

Perform the antiviral assay as described above (e.g., PRNA).

-

Analyze the data using a synergy model such as the MacSynergy II or the zero interaction potency (ZIP) model to determine if the combination is synergistic, additive, or antagonistic.[10]

Caption: Logical flow for assessing the synergistic effects of antiviral combinations.

Conclusion

The in vitro data strongly support the combination of tecovirimat with other antivirals that have different mechanisms of action. The synergistic effects observed with brincidofovir and host-targeted agents like MMF and IMP-1088 suggest that such combinations could be highly effective in clinical settings, potentially leading to improved patient outcomes and a reduced risk of antiviral resistance. The provided protocols offer a framework for researchers to further investigate these and other novel antiviral combinations against orthopoxviruses.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Tecovirimat? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic and prophylactic drugs to treat orthopoxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic efficacy of the combination of ST-246 with CMX001 against orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Repurposing Drugs for Synergistic Combination Therapies to Counteract Monkeypox Virus Tecovirimat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]

- 14. Orthopoxvirus targets for the development of new antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Generating Tecovirimat-Resistant Orthopoxvirus Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a critical antiviral therapeutic for the treatment of human orthopoxvirus infections, including smallpox and mpox. It functions by targeting the highly conserved viral protein VP37, encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses.[1][2] VP37 is a palmitoylated phospholipase essential for the formation of the viral outer envelope, and consequently, for the production of extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-range dissemination of the virus within a host.[2] Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 protein and thereby blocking its function in viral wrapping.[1][3] This mechanism effectively halts the virus's ability to spread, controlling the infection.

However, as with many antiviral agents, the emergence of drug-resistant viral strains is a significant concern. Resistance to tecovirimat is associated with mutations in the F13L gene that prevent the drug from binding to and inducing the dimerization of the VP37 protein.[1][3][4] Understanding the mechanisms of resistance and developing methods to generate and characterize resistant strains in a controlled laboratory setting are crucial for ongoing surveillance, the development of next-generation antivirals, and for informing clinical treatment strategies.[4][5]

These application notes provide detailed protocols for the in vitro generation of tecovirimat-resistant orthopoxvirus strains, their phenotypic characterization using cell-based assays, and their genotypic analysis.

Mechanism of Action and Resistance

Tecovirimat's primary target is the F13 protein (VP37). By binding to F13, tecovirimat stabilizes a dimeric form of the protein, which is an inactive state. This prevents F13 from participating in the wrapping of intracellular mature virions (IMVs) to form infectious EEVs.

Resistance to tecovirimat arises from amino acid substitutions in the F13 protein that either directly interfere with drug binding or prevent the drug-induced dimerization of F13.[1][3] These mutations have been identified in clinical isolates from patients undergoing tecovirimat therapy, particularly in immunocompromised individuals, as well as generated through laboratory passage experiments.[4][5][6]

Data Presentation: Tecovirimat Resistance-Associated Mutations

The following tables summarize quantitative data on mutations in the orthopoxvirus F13L gene homolog that have been associated with tecovirimat resistance.

Table 1: Experimentally Determined Tecovirimat EC50 Values for Wild-Type and Resistant Mpox Virus (MPXV) Strains

| Virus Strain/Mutation | EC50 (µM) | Fold Increase in Resistance | Reference |

| Wild-Type MPXV (Clade IIa) | ~0.012 - 0.039 | - | [7][8] |

| MPXV with T289A | up to 8-fold increase | ~8 | [3] |

| MPXV with VP37:N267del | 1.488 - 3.977 | 85 - 230 | [9] |

Table 2: Summary of F13L Mutations Associated with Tecovirimat Resistance in Orthopoxviruses

| Mutation | Orthopoxvirus | Notes | Reference(s) |

| H238Q | MPXV | Identified in clinical specimens. | [10] |

| P243S | MPXV | Identified in clinical specimens. | [10] |

| N267D | MPXV | Identified in clinical specimens. | [10] |

| A288P | MPXV | Identified in clinical specimens. | [10] |

| A290V | MPXV | Identified in clinical specimens. | [10] |

| D294V | MPXV | Identified in clinical specimens. | [10] |

| A295E | MPXV | Identified in clinical specimens. | [10] |

| I372N | MPXV | Identified in clinical specimens. | [10] |

| Multiple other novel mutations | MPXV | Identified through genomic sequencing of patient isolates. | [4][6] |

Experimental Protocols

Protocol 1: Generation of Tecovirimat-Resistant Orthopoxvirus Strains by Serial Passage

This protocol describes a method for generating tecovirimat-resistant orthopoxviruses in vitro by serially passaging the virus in the presence of increasing concentrations of the drug.

Materials:

-

Wild-type orthopoxvirus stock (e.g., Vaccinia virus, Mpox virus)

-

Permissive cell line (e.g., Vero E6, BSC-40 cells)

-

Cell culture medium (e.g., DMEM supplemented with 2-10% FBS)

-

Tecovirimat monohydrate

-

Dimethyl sulfoxide (DMSO)

-

96-well and 6-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Preparation of Tecovirimat Stock: Prepare a high-concentration stock solution of tecovirimat (e.g., 10 mM) in DMSO. Store at -20°C. Further dilute in cell culture medium to the desired working concentrations.

-

Initial Infection: Seed a 96-well plate with the permissive cell line to form a confluent monolayer. Infect the cells with the wild-type orthopoxvirus at a low multiplicity of infection (MOI) of 0.01-0.1 in the presence of a range of sub-inhibitory concentrations of tecovirimat. These concentrations should be at and slightly above the known EC₅₀ for the wild-type virus.

-

Incubation and Observation: Incubate the infected plates at 37°C in a CO₂ incubator. Monitor the cells daily for the development of cytopathic effect (CPE).

-

Harvesting and First Passage: Once significant CPE is observed in the wells with the highest concentration of tecovirimat that still allows for viral replication, harvest the virus from these wells. This can be done by freeze-thawing the cells and supernatant.

-

Subsequent Passages: Use the harvested virus to infect fresh cell monolayers in a new 96-well plate. For this and subsequent passages, use a range of tecovirimat concentrations that are the same as and incrementally higher than the concentration from which the virus was harvested in the previous passage.

-

Repeat Passaging: Repeat the process of infection, incubation, observation, and harvesting for multiple passages. The goal is to gradually select for viral populations that can replicate in the presence of increasing concentrations of tecovirimat.

-

Isolation of Resistant Clones: Once a viral population demonstrates robust replication at a significantly higher tecovirimat concentration compared to the wild-type virus, perform plaque purification on a 6-well plate to isolate clonal populations of the resistant virus.

-

Expansion of Resistant Clones: Pick individual plaques and amplify them in fresh cell monolayers to generate high-titer stocks of the putative resistant virus.

-

Characterization: Characterize the plaque-purified resistant virus stocks phenotypically (Protocol 2) and genotypically (Protocol 3).

Protocol 2: Phenotypic Characterization of Tecovirimat Resistance

This protocol determines the 50% effective concentration (EC₅₀) of tecovirimat against wild-type and potentially resistant viral strains using a plaque reduction assay.

Materials:

-

Wild-type and putative resistant orthopoxvirus stocks

-

Permissive cell line (e.g., Vero E6, BSC-40 cells)

-

Cell culture medium

-

This compound

-

DMSO

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed 6-well or 12-well plates with the permissive cell line to achieve a confluent monolayer on the day of infection.

-

Drug Dilution Series: Prepare a serial dilution of tecovirimat in cell culture medium. A typical range would be from nanomolar to micromolar concentrations, bracketing the expected EC₅₀ values for both wild-type and resistant viruses. Include a no-drug control.

-

Virus Infection: Dilute the virus stocks to a concentration that will produce 50-100 plaques per well. Infect the cell monolayers with the virus dilution for 1-2 hours at 37°C.

-

Drug Treatment and Overlay: After the incubation period, remove the virus inoculum and add the overlay medium containing the different concentrations of tecovirimat.

-

Incubation: Incubate the plates for 2-5 days at 37°C in a CO₂ incubator, or until plaques are clearly visible.

-

Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

EC₅₀ Calculation: Calculate the percentage of plaque reduction for each tecovirimat concentration relative to the no-drug control. The EC₅₀ is the concentration of tecovirimat that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Protocol 3: Genotypic Characterization of Tecovirimat-Resistant Strains

This protocol describes the sequencing of the F13L gene to identify mutations associated with tecovirimat resistance.

Materials:

-

Purified viral DNA from wild-type and resistant strains

-

PCR primers flanking the F13L gene

-

DNA polymerase and PCR reagents

-

DNA purification kit

-

Sanger sequencing or next-generation sequencing (NGS) platform

Procedure:

-

Viral DNA Extraction: Extract viral DNA from the amplified resistant and wild-type virus stocks using a commercial viral DNA extraction kit.

-

PCR Amplification of F13L: Amplify the entire coding region of the F13L gene using PCR with primers designed to flank the gene.

-

Purification of PCR Product: Purify the PCR product to remove primers and other reaction components.

-

DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or an NGS platform. For NGS, follow the library preparation and sequencing protocols specific to the chosen platform.

-

Sequence Analysis: Align the obtained sequences from the resistant strains to the wild-type reference sequence to identify any nucleotide changes.

-

Mutation Identification: Translate the nucleotide sequences to amino acid sequences to determine if any of the nucleotide changes result in amino acid substitutions in the F13 protein.

Visualizations

Caption: Experimental workflow for generating and characterizing tecovirimat-resistant viral strains.

Caption: Mechanism of action of tecovirimat and viral resistance.

Caption: Signaling pathway of orthopoxvirus egress and the role of tecovirimat.

References

- 1. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]

- 3. medrxiv.org [medrxiv.org]

- 4. Development and Use of a Vaccinia Virus Neutralization Assay Based on Flow Cytometric Detection of Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]

- 6. Tecovirimat Resistance in Mpox Patients, United States, 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 10. Monkeypox virus whole genome sequencing using combination of NextGenPCR and Oxford Nanopore [protocols.io]

Troubleshooting & Optimization

tecovirimat monohydrate solubility issues in cell culture media

Welcome to the technical support center for tecovirimat monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in cell culture experiments, with a specific focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antiviral compound that is selective against orthopoxviruses, including variola (smallpox), monkeypox, and vaccinia viruses.[1][2] Its mechanism of action involves targeting the orthopoxvirus protein VP37.[1] This protein is essential for the envelopment of intracellular mature virus particles, a critical step for the formation of extracellular enveloped virus that can spread from cell to cell. By inhibiting VP37, tecovirimat effectively blocks this egress, preventing the systemic spread of the virus.[3]

Q2: Why is this compound difficult to dissolve in aqueous cell culture media?

A2: this compound is a white to off-white crystalline solid that is practically insoluble in water, especially across the pH range of 2.0-6.5, with a solubility of less than 0.1 mg/mL.[4][5] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.[5][6] This inherent hydrophobicity is the primary reason for its poor solubility in standard cell culture media.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of tecovirimat.[7] It is a polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[8] Tecovirimat is highly soluble in fresh, anhydrous DMSO, with reported solubilities as high as 75 mg/mL.[7]

Q4: I observe precipitation when I dilute my DMSO stock solution into my cell culture medium. What is happening and how can I prevent it?

A4: This is a common issue known as "precipitation upon dilution" or "DMSO shock." When a concentrated DMSO stock of a hydrophobic compound is rapidly introduced into an aqueous environment like cell culture media, the compound can crash out of solution as it is no longer soluble.[9][10] To prevent this, it is crucial to use a stepwise dilution process, ensure rapid mixing, and avoid creating localized high concentrations of the compound or DMSO. Refer to the detailed protocols in the following sections for best practices.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 2%.[11] However, it is always best practice to determine the specific tolerance of your cell line by running a vehicle control (media with the same final concentration of DMSO) and assessing cell viability. High concentrations of DMSO can inhibit cell growth and induce morphological changes.[11]

Q6: Are there other methods to improve the solubility of tecovirimat in my experiments?

A6: Yes, several formulation strategies can enhance the aqueous solubility of tecovirimat. These include the use of surfactants (e.g., Tween 80, Poloxamer 407), polymers (e.g., HPMC, HPC), and complexing agents like cyclodextrins.[12][13] For instance, forming a 1:1 complex with hydroxypropyl-β-cyclodextrin has been shown to improve solubility. While more complex, these methods can be effective for specific applications where standard DMSO dilution is problematic.

Quantitative Data Summary

Quantitative data regarding the physicochemical properties and solubility of this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₅F₃N₂O₃·H₂O | [4] |

| Molecular Weight | 394.35 g/mol | [4][14] |

| Appearance | White to off-white crystalline solid | [4] |

| Classification | BCS Class II | [5][6] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water (pH 2.0-6.5) | < 0.1 mg/mL (Practically Insoluble) | [4] |

| Dimethyl Sulfoxide (DMSO) | 75 mg/mL (199.29 mM) | [7] |

| Ethanol | < 1 mg/mL | [15] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Tecovirimat Stock Solution in DMSO

-

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture assays.

-

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO (cell culture grade)

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated analytical balance and sterile weighing paper/boat

-

Vortex mixer

-

-

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 19.72 mg.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial. Note: Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO from a sealed container.[7]

-

Cap the vial tightly and vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Preparation of a Working Solution in Cell Culture Media (Standard Dilution)

-

Objective: To dilute the high-concentration DMSO stock into cell culture media while minimizing precipitation.

-

Materials:

-

Tecovirimat DMSO stock solution (from Protocol 1)

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile microcentrifuge tubes or conical tubes

-

-

Procedure:

-

Thaw an aliquot of the tecovirimat DMSO stock at room temperature.

-

Perform a serial or intermediate dilution step. Do not add the DMSO stock directly to the final large volume of media.

-

Step A (Intermediate Dilution): Pipette a small volume of pre-warmed media into a sterile tube.

-

Step B (Addition & Mixing): While vortexing or vigorously pipetting the media in the tube, add the required volume of the DMSO stock solution. The key is to ensure immediate and rapid dispersion of the stock into the media. For example, to achieve a 10 µM final concentration from a 50 mM stock, you might first dilute 1:100 into a small volume of media, then use this intermediate dilution to prepare the final working concentration.

-

Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the final concentration may be too high for the media composition.

-

Use the working solution immediately for treating cells. Do not store diluted aqueous solutions of tecovirimat.

-

Troubleshooting Guides

Problem: Compound Precipitation in Wells

| Possible Cause | Recommended Solution |

| Final concentration is above the solubility limit | Perform a dose-response curve to determine the maximum soluble concentration in your specific media. Consider using solubility enhancers like 0.5% BSA or specific surfactants if a higher concentration is required. |

| Poor mixing technique ("DMSO shock") | Follow Protocol 2 carefully. Always add the DMSO stock to the media (not the other way around) with vigorous mixing. Pre-coating the pipette tip with media can also help. |

| Media components | Serum proteins can sometimes aid solubility, but other components may not. Test solubility in basal media vs. complete media. Ensure media is fully equilibrated to 37°C and proper pH. |

| Temperature fluctuations | Prepare working solutions in pre-warmed media and perform experiments on a heated stage if possible. Avoid cold shocks, which can decrease solubility. |

Problem: Inconsistent or Non-Reproducible Assay Results

| Possible Cause | Recommended Solution |

| Undetected micro-precipitation | Even if not visible, small precipitates can form, leading to inconsistent effective concentrations. Centrifuge your diluted working solution at low speed before adding it to cells to pellet any precipitate. |

| Cell health and passage number | Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.[16][17] |

| Inaccurate pipetting | Calibrate your pipettes regularly. When pipetting small volumes of viscous DMSO stock, ensure the full volume is dispensed and mixed.[16] |

| Uneven cell seeding or "Edge Effect" | Ensure a single-cell suspension before seeding to avoid clumps. To mitigate the "edge effect" in 96-well plates, do not use the outer perimeter wells for experimental conditions; instead, fill them with sterile PBS or media.[17] |

Visualizations

Caption: Troubleshooting workflow for tecovirimat precipitation.

Caption: Experimental workflow from stock preparation to cell treatment.

Caption: Simplified mechanism of action for Tecovirimat.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]